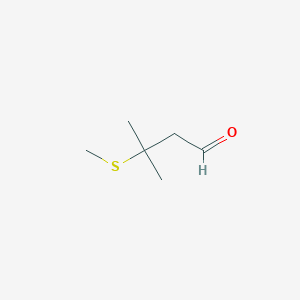

3-Methyl-3-(methylsulfanyl)butanal

Beschreibung

Eigenschaften

IUPAC Name |

3-methyl-3-methylsulfanylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-6(2,8-3)4-5-7/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLCZPCTIIRMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(methylsulfanyl)butanal can be achieved through several methods. One common approach involves the Strecker degradation of amino acids, where the amino group reacts with reducing sugar moieties under heat-induced conditions . Another method includes the oxidation of corresponding alcohols using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale fermentation processes followed by chemical synthesis. The fermentation process utilizes specific strains of microorganisms to produce the desired aldehyde, which is then extracted and purified .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-3-(methylsulfanyl)butanal undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Oxidation: 3-Methyl-3-(methylsulfanyl)butanoic acid

Reduction: 3-Methyl-3-(methylsulfanyl)butanol

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Flavor Chemistry

1. Flavoring Agent in Food Products

3-Methyl-3-(methylsulfanyl)butanal is recognized for its unique flavor profile, often described as having a sulfurous or vegetable-like aroma. This compound is utilized in the food industry to enhance flavors, particularly in products that aim to replicate the taste of potatoes or other vegetables. Its application as a flavoring agent has been documented in various food formulations, contributing to the sensory attributes of processed foods.

2. Aroma Compounds in Wines

Research has indicated that this compound plays a role in the aroma profile of certain wines, particularly dessert and sparkling varieties. Studies employing gas chromatography and olfactometry have identified this compound among key odor-active substances that contribute to the overall sensory experience of wine .

Analytical Applications

1. Gas Chromatography-Olfactometry

The compound has been analyzed using advanced techniques such as gas chromatography coupled with olfactometry (GC-O). This method allows researchers to identify and quantify volatile compounds based on their odor properties, which is crucial for quality control in food and beverage production .

2. Environmental Monitoring

In environmental studies, this compound has been investigated as a potential marker for certain types of pollution or degradation processes. Its presence can indicate specific environmental conditions or contamination events, making it useful for monitoring air quality and assessing ecological impacts .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Methyl-3-(methylsulfanyl)butanal involves its interaction with nucleophiles due to the electrophilic nature of the carbonyl carbon. The aldehyde group is susceptible to nucleophilic attacks, leading to the formation of various products depending on the reaction conditions . The compound’s effects are mediated through its interactions with specific molecular targets and pathways, which are currently under investigation in various research studies .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The following table summarizes key properties of 3-Methyl-3-(methylsulfanyl)butanal and its analogs:

Key Observations:

Functional Groups: The aldehyde group in this compound and its phenylthio analog (CAS 111427-84-0) confers higher reactivity compared to the carboxylic acid group in 3-Methyl-3-sulfanylbutanoic acid. Aldehydes are prone to oxidation and nucleophilic addition, whereas carboxylic acids exhibit acidity and hydrogen bonding .

Phenylthio (-SPh): Introduces steric bulk and aromaticity, reducing solubility in polar solvents but increasing stability in organic matrices . Sulfanyl (-SH): The free thiol group in 3-Methyl-3-sulfanylbutanoic acid increases reactivity (e.g., disulfide formation) and hazards (skin/eye irritation) .

Molecular Weight and Physical Properties :

Hazard Profiles

- 3-Methyl-3-sulfanylbutanoic acid (CAS 59729-24-7): Classified as Danger (GHS) with hazards including skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335). Requires storage in an inert atmosphere at 2–8°C .

- 3-Methyl-3-(phenylthio)butanal (CAS 111427-84-0): No specific hazard data provided, but aldehydes generally pose risks of flammability and mucous membrane irritation .

Biologische Aktivität

3-Methyl-3-(methylsulfanyl)butanal, also known as 3-MMB, is an organic compound with the molecular formula C₆H₁₂OS. It is recognized primarily as a metabolite of felinine, an amino acid found in cats, which suggests its potential significance in feline metabolism. This compound has garnered interest for its biological activity and implications in various biochemical processes, particularly in the food industry where it contributes to flavor profiles.

Chemical Structure and Properties

The structural formula of 3-MMB can be represented as follows:

It features a branched structure with a methylsulfanyl group attached to a butanal backbone. Its unique properties make it relevant in both synthetic organic chemistry and metabolic pathways.

Metabolic Pathways

The primary biological activity associated with 3-MMB involves its role as a metabolite of felinine. Research indicates that this compound may influence metabolic processes in cats, although specific functions remain largely unexplored. The compound's presence in feline biology hints at its potential role in cat-specific metabolic pathways, particularly those involving sulfur-containing amino acids.

Flavor Development

3-MMB is also significant in the food industry, where it contributes to flavor development during fermentation processes. This compound has been identified as part of the sensory properties that enhance the taste and aroma of certain foods. Its metabolic pathways may be linked to the production of other flavor compounds during food processing.

Case Studies

- Feline Metabolism : A study highlighted that 3-MMB is a metabolite derived from felinine, suggesting its relevance in feline dietary studies and metabolic health. However, detailed investigations into its specific functions are still needed.

- Flavor Compound Formation : Another research effort focused on the formation of related compounds such as 3-methylbutanal during food processing. It was found that the presence of certain substrates could enhance the production of these flavor compounds, indicating a complex interplay between various biochemical pathways .

Comparative Analysis

A comparison with other similar compounds highlights the unique features of 3-MMB:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Methylbutanal | C₅H₁₂O | Simpler branched structure; less complex flavor profile. |

| 3-Methylbutanal | C₅H₁₂O | Important flavor compound; lacks sulfur functionality. |

| 4-Methylthio-2-butanol | C₅H₁₂OS | Contains a hydroxyl group; different functional properties. |

| 2-Ethylhexanal | C₈H₁₆O | Longer carbon chain; different sensory characteristics. |

This table illustrates that while these compounds share similar functional groups or structural features, their unique attributes lead to distinct applications and biological activities.

Toxicological Assessments

Limited toxicological data is available for 3-MMB; however, related compounds have undergone various assessments to determine their safety profiles. For instance, studies on similar sulfur-containing compounds suggest low toxicity levels at certain dosages, indicating that further research into 3-MMB’s safety is warranted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.